molecular formula C7H2BrF2NS B3196667 4-Bromo-2,5-difluorophenyl isothiocyanate CAS No. 1000577-80-9

4-Bromo-2,5-difluorophenyl isothiocyanate

Cat. No.: B3196667
CAS No.: 1000577-80-9
M. Wt: 250.07 g/mol
InChI Key: DZCHDQYIMUERSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Bromo-2,5-difluorophenyl isothiocyanate typically involves the reaction of 4-bromo-2,5-difluoroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions . The reaction proceeds as follows:

  • Dissolve 4-bromo-2,5-difluoroaniline in dichloromethane.
  • Add thiophosgene dropwise to the solution while maintaining the temperature below 10°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Filter the precipitated product and wash it with cold dichloromethane.
  • Dry the product under reduced pressure to obtain this compound.

Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

4-Bromo-2,5-difluorophenyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.

    Reduction: Reduction of the isothiocyanate group can yield amines or other reduced products.

Common reagents used in these reactions include amines, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2,5-difluorophenyl isothiocyanate is widely used in scientific research, particularly in the following areas:

    Proteomics: It is used as a labeling reagent for the identification and quantification of proteins.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.

    Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to modify biological molecules.

    Material Science: The compound is used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-difluorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The molecular targets include amino groups on lysine residues and thiol groups on cysteine residues. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

4-Bromo-2,5-difluorophenyl isothiocyanate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct reactivity and applications in various fields.

Properties

IUPAC Name

1-bromo-2,5-difluoro-4-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2NS/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCHDQYIMUERSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2,5-difluorophenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,5-difluorophenyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
4-Bromo-2,5-difluorophenyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
4-Bromo-2,5-difluorophenyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
4-Bromo-2,5-difluorophenyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,5-difluorophenyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.